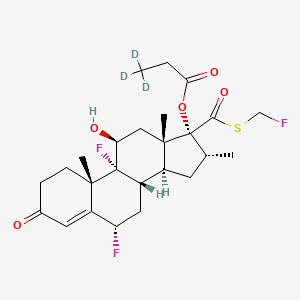

1,2-Dihydro fluticasone propionate-d3

説明

Contextualization within Steroid Chemistry and Metabolism Research

Fluticasone (B1203827) propionate (B1217596) is a potent synthetic corticosteroid belonging to the glucocorticoid class of steroid hormones. nih.govnih.gov Its anti-inflammatory properties have made it a cornerstone in the treatment of various respiratory conditions. nih.gov The metabolism of fluticasone propionate is a critical area of study, as it dictates the drug's activity and clearance from the body. A primary metabolic pathway for fluticasone propionate involves the cleavage of the S-fluoromethyl carbothioate group, leading to the formation of an inactive 17-beta-carboxylic acid derivative. nih.govresearchgate.netdrugbank.comresearchgate.net

1,2-Dihydro fluticasone propionate is recognized as a known impurity of fluticasone propionate, designated as "Fluticasone Propionate EP Impurity E". cymitquimica.com The presence of such impurities is of significant interest in pharmaceutical research and manufacturing as they can provide insights into degradation pathways and potential metabolic routes of the parent drug. The "1,2-dihydro" designation indicates the saturation of a double bond in the A-ring of the steroid nucleus, a structural modification that can occur through metabolic processes. The study of such dihydro-metabolites is crucial for a comprehensive understanding of the drug's in vivo transformation.

Significance of Dihydro- and Deuterated Analogues in Pharmaceutical Science

The use of dihydro- and deuterated analogues of pharmaceutical compounds is a sophisticated strategy in modern pharmaceutical science, offering profound benefits in both drug development and analytical testing.

Deuterated Analogues: Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen. medchemexpress.com Replacing hydrogen atoms with deuterium in a drug molecule, a process known as deuteration, can have significant effects on the compound's properties. medchemexpress.com This is primarily due to the "kinetic isotope effect," where the increased mass of deuterium leads to a stronger carbon-deuterium bond compared to the carbon-hydrogen bond. This can slow down metabolic reactions that involve the cleavage of this bond, potentially leading to an improved pharmacokinetic profile, such as a longer half-life. medchemexpress.com

In the context of analytical chemistry, deuterated compounds are invaluable as internal standards in mass spectrometry-based quantification assays. sigmaaldrich.comnih.gov Because they are chemically almost identical to the non-deuterated analyte, they exhibit similar behavior during sample preparation and analysis. sigmaaldrich.com However, their different mass allows them to be distinguished by the mass spectrometer, enabling highly accurate and precise measurement of the analyte's concentration, even at very low levels. nih.govshimadzu.comiatdmct2017.jpsciex.com

Research Rationale and Strategic Objectives for 1,2-Dihydro fluticasone propionate-d3 Studies

The primary rationale for the synthesis and study of this compound is its application as an internal standard in analytical and research settings. Given that 1,2-Dihydro fluticasone propionate is a known impurity and potential metabolite of fluticasone propionate, having a deuterated version is crucial for its accurate quantification in various biological matrices.

Strategic Objectives:

Accurate Quantification: The main objective is to use this compound as an internal standard for the precise measurement of the non-deuterated 1,2-Dihydro fluticasone propionate impurity in drug formulations and metabolic studies. This is particularly important for quality control in pharmaceutical manufacturing and for understanding the metabolic profile of fluticasone propionate.

Metabolic Pathway Elucidation: By using this deuterated standard, researchers can more accurately trace and quantify the formation of the 1,2-dihydro metabolite in vivo and in vitro. This contributes to a more complete understanding of the metabolic fate of fluticasone propionate.

Pharmacokinetic Studies: While the primary focus is on the dihydro metabolite, the use of deuterated standards in general, including those of the parent drug like Fluticasone propionate-d3, is essential for pharmacokinetic studies that track the absorption, distribution, metabolism, and excretion of the drug and its metabolites. medchemexpress.comiatdmct2017.jp

Overview of Current Research Gaps and Future Directions for the Compound

While 1,2-Dihydro fluticasone propionate is identified as an impurity, there is a research gap in the public domain regarding its specific biological activity and potential pharmacological effects. Future research could focus on several key areas:

Enzymology of Formation: Research could be directed towards identifying the specific enzymes responsible for the formation of 1,2-Dihydro fluticasone propionate from its parent compound.

Clinical Relevance: Further studies could explore the levels of this metabolite in patients using fluticasone propionate to determine if there is any clinical significance associated with its formation.

Advanced Analytical Method Development: The availability of this compound will facilitate the development of more sensitive and specific analytical methods for its detection and quantification in complex biological samples. nih.gov

Structure

3D Structure

特性

分子式 |

C25H33F3O5S |

|---|---|

分子量 |

505.6 g/mol |

IUPAC名 |

[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] 3,3,3-trideuteriopropanoate |

InChI |

InChI=1S/C25H33F3O5S/c1-5-20(31)33-25(21(32)34-12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4/h9,13,15-16,18-19,30H,5-8,10-12H2,1-4H3/t13-,15+,16+,18+,19+,22+,23+,24+,25+/m1/s1/i1D3 |

InChIキー |

JPFBGPYMGJGHGN-GGMSSNLNSA-N |

異性体SMILES |

[2H]C([2H])([2H])CC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)CC[C@@]43C)F)F)O)C)C)C(=O)SCF |

正規SMILES |

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)CCC43C)F)F)O)C)C)C(=O)SCF |

製品の起源 |

United States |

Synthetic Methodologies for 1,2 Dihydro Fluticasone Propionate D3

Precursor Selection and Chemical Transformations for 1,2-Reduction

Fluticasone (B1203827) propionate (B1217596) serves as the starting material for the synthesis of its 1,2-dihydro derivative. The primary chemical challenge lies in the selective reduction of the conjugated double bond system in the A-ring without affecting other functional groups in the molecule.

The reduction of the Δ¹,⁴-diene system in corticosteroids like fluticasone propionate to a 1,2-dihydro-Δ⁴-ene is a critical step. Catalytic hydrogenation is a common method for the reduction of the Δ⁴-double bond in 4-en-3-one steroids. The stereochemical outcome of this reduction is highly dependent on the choice of catalyst, solvent, and other reaction conditions. For instance, palladium-catalyzed hydrogenation of steroidal 4-en-3-ketones can lead to both 5α and 5β isomers, with the ratio influenced by additives and solvents. nih.govacs.org The use of specific ionic liquids as additives has been shown to improve 5β-selectivity in the hydrogenation of testosterone. nih.govacs.org

Another approach involves the use of reducing agents like sodium dithionite (B78146) (Na₂S₂O₄) in the presence of sodium bicarbonate, which has been shown to regioselectively reduce the C4-C5 double bond in androst-4-en-3-one (B577213) derivatives, predominantly yielding the 5α-H-3-one isomer. nih.gov The presence of substituents on the D-ring can influence the stereoselectivity of the A-ring reduction through conformational transmission effects. nih.gov

Table 1: Catalyst Systems for Stereoselective Reduction of Steroidal Enones

| Steroid Substrate | Catalyst System | Solvent | Major Product | Reference |

| Testosterone | Pd/C, [TBA][d-Man] | Not specified | 5β-dihydrotestosterone (84%) | nih.govacs.org |

| Androst-4-en-3,17-dione | Na₂S₂O₄/NaHCO₃ | Not specified | 5α-Androstan-3,17-dione | nih.gov |

| Protected Androst-4-en-3-one | CuCl/NaBH₄ | Not specified | 3α-hydroxy-5β-H isomer | nih.gov |

This table presents data for related steroid structures, illustrating common methodologies that could be adapted for fluticasone propionate.

Enzymatic and biocatalytic methods offer high selectivity for steroid modifications. 3-Ketosteroid Δ¹-dehydrogenases (KSTDs) are enzymes known to catalyze the dehydrogenation between the C1 and C2 atoms in the A-ring of 3-ketosteroids. nih.gov This reaction is reversible, and under specific conditions, such as the presence of a suitable electron donor, these enzymes can catalyze the 1,2-hydrogenation of the Δ¹-double bond. mdpi.com For example, KSTD from Nocardia corallina has been shown to catalyze the reverse reaction. mdpi.com

While the application of KSTDs for the 1,2-reduction of fluticasone propionate specifically is not widely documented, the principle of their reversible action suggests a potential biocatalytic route. Immobilization of these enzymes on solid supports has been shown to enhance their operational stability, making them more suitable for synthetic applications. mdpi.com

Deuterium (B1214612) Incorporation Techniques

The introduction of the three deuterium atoms onto the propionate moiety is a critical step in the synthesis of the titled compound. This is typically achieved through the use of a deuterated reagent during the esterification step.

While reductive deuteration is a known technique, it is generally not the preferred method for labeling the propionate group in this synthesis. The reductive step is focused on the saturation of the 1,2-double bond of the steroid A-ring. Introducing deuterium at the propionate stage via reduction would require a different set of chemical transformations.

The most direct and common strategy for introducing the d3-label is through the use of deuterated propionic acid or its derivatives. Propionyl-d3 chloride can be synthesized from propionic-d3 acid, which in turn can be prepared via various deuteration methods. Propionyl chloride can be prepared by reacting propionic acid with reagents such as phosphorus trichloride, thionyl chloride, or benzoyl chloride. chemicalbook.comorgsyn.orgchemicalbook.com

Once the 1,2-dihydro fluticasone intermediate is obtained, it can be esterified at the 17α-hydroxyl group using the prepared propionyl-d3 chloride or propionic-d3 acid with a suitable coupling agent. Standard esterification procedures for steroids often employ an acyl chloride in the presence of a base, or a carboxylic acid with a dehydrating agent like a carbodiimide (B86325) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). google.comgoogle.com

Table 2: General Strategy for Deuterated Propionate Ester Synthesis

| Step | Description | Reagents | Reference |

| 1 | Preparation of Propionyl-d3 chloride | Propionic-d3 acid, Thionyl chloride or Phosphorus trichloride | chemicalbook.comprepchem.com |

| 2 | Esterification | 1,2-Dihydro fluticasone, Propionyl-d3 chloride, Base (e.g., Triethylamine) | google.com |

Optimization of Synthetic Pathways

Optimization of the synthetic pathway for 1,2-Dihydro fluticasone propionate-d3 would involve fine-tuning both the reduction and the esterification steps. For the catalytic hydrogenation, parameters such as catalyst choice and loading, hydrogen pressure, temperature, and solvent can be varied to maximize the yield of the desired stereoisomer and minimize side reactions. The goal is to achieve high conversion and selectivity for the 1,2-dihydro product.

In the esterification step, optimization would focus on the choice of coupling agents, reaction time, and temperature to ensure complete esterification of the 17α-hydroxyl group without causing degradation of the steroid core. The purification of the final product, likely through chromatographic techniques, is also a critical step to ensure high purity of the isotopically labeled internal standard.

Reaction Condition Screening and Yield Enhancement

The synthesis of fluticasone propionate itself involves multiple steps, starting from precursors like flumethasone. americanpharmaceuticalreview.com A critical transformation is the fluorodecarboxylation step. Traditional methods have employed ozone-depleting substances like bromofluoromethane. americanpharmaceuticalreview.comgoogle.com However, research has focused on greener alternatives. One such method involves a xenon difluoride (XeF2)-assisted reaction. americanpharmaceuticalreview.com Screening of conditions for this step revealed that using two equivalents of XeF2 at temperatures between -10°C and 20°C for two days were optimal. americanpharmaceuticalreview.com Higher temperatures or longer reaction times led to the degradation of the steroid and the formation of byproducts. americanpharmaceuticalreview.com

Another improved synthetic route avoids hazardous reagents by using AgNO3 and Selectfluor for the fluorination step, reporting an isolated yield of 92.7% for the final non-deuterated product. tcu.edu For the introduction of the thioester group, a process using 1-dodecanethiol (B93513) and iPrMgCl has been developed to convert methyl esters into the required thioesters with yields up to 99%. researchgate.net

Table 1: Screened Reaction Conditions for Key Synthetic Steps in Fluticasone Propionate Synthesis

| Step | Reagents | Temperature (°C) | Duration | Reported Yield/Outcome |

| Fluorodecarboxylation | Xenon Difluoride (XeF2) | -10 to 20 | 48 hours | Lower than desired yield due to side reactions. americanpharmaceuticalreview.com |

| Fluorination | AgNO3, Selectfluor | 45 | 3 hours | 92.7% isolated yield. tcu.edu |

| Thioesterification | ¹PrMgCl, 1-dodecanethiol | Mild Conditions | Not specified | Up to 99% conversion. researchgate.net |

| Fluorine Exchange | Silver fluoride, Calcium fluoride | -15 to -10 | 48 hours | Crude purity >97-98%, Yield 55-60% w/w. epo.org |

This table summarizes conditions for the non-deuterated parent compound, which are foundational for the synthesis of the deuterated analogue.

Purification and Isolation Methodologies for Deuterated Analogues

The purification of deuterated steroids like this compound requires methods that can effectively separate the desired labeled compound from unreacted starting materials, non-deuterated or partially deuterated species, and other reaction byproducts. The physicochemical properties of deuterated compounds are very similar to their non-deuterated counterparts, making this separation challenging.

Crystallization is a common and effective method for purifying fluticasone propionate. One documented process involves dissolving the crude product in a ketone solvent, such as acetone, heating to achieve a clear solution, and then inducing precipitation by adding water as an anti-solvent. google.comgoogle.com The mixture is then cooled significantly (e.g., to -5°C to 10°C) to maximize the recovery of the purified solid. google.comgoogle.com A refining step may involve dissolving the crude material in a solvent system like ethyl acetate (B1210297) and butanone, followed by controlled precipitation with water to achieve high purity. google.com

For intermediates, purification is also critical. The purification of the key iodomethyl ester intermediate, for which methods were not widely disclosed, is noted as being difficult due to poor solubility in common solvents. epo.org A novel solvent system of acetic acid/ethyl acetate has been found effective for purifying thioalkyl intermediates, which helps in controlling the impurity profile of the final product. epo.org

Chromatographic techniques are also indispensable. High-performance liquid chromatography (HPLC) is a powerful tool for both analysis and purification. nih.gov For analytical purposes, HPLC coupled with mass spectrometry (HPLC/MS) can confirm the isotopic enrichment and purity of the final compound. nih.govmedchemexpress.com Solid-phase extraction (SPE) using C18 cartridges is an effective method for isolating the compound from complex matrices like plasma, with reported recoveries of 86.3% for the parent compound. nih.gov

Table 2: Purification Parameters for Fluticasone Propionate

| Method | Solvent System | Temperature Profile | Outcome |

| Crystallization | Acetone / Water (anti-solvent) | Dissolve at 35-45°C, add water at 50-60°C, cool to -5 to 10°C. google.com | Crystalline fluticasone propionate with controlled particle size. google.com |

| Refining Crystallization | Ethyl Acetate / Butanone / Water | Dissolve at 55°C, add water at 40-50°C, cool to <15°C. google.com | High purity final product. google.com |

| Intermediate Purification | Acetic Acid / Ethyl Acetate | Not specified | Effective control of impurities, especially non-polar dimers. epo.org |

| Solid-Phase Extraction | C18 Cartridge | Ambient | 86.3% recovery from human plasma. nih.gov |

Green Chemistry Principles in the Synthesis of Labeled Steroids

The application of green chemistry principles to the synthesis of complex molecules like labeled steroids is of growing importance in the pharmaceutical industry. researchgate.net The goal is to develop more sustainable and environmentally benign processes by minimizing waste, avoiding hazardous reagents, and improving energy efficiency. researchgate.netacs.org

Key principles relevant to the synthesis of this compound include:

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org The development of reactions that proceed with high selectivity and minimize the formation of byproducts is central to this principle.

Use of Safer Solvents and Reagents: A significant advancement in fluticasone propionate synthesis is the move away from toxic and environmentally harmful reagents like bromofluoromethane. americanpharmaceuticalreview.comgoogle.com The development of fluorination methods using reagents like XeF2 or Selectfluor represents a greener alternative, despite challenges with yield and reaction conditions. americanpharmaceuticalreview.comtcu.edu The choice of solvents is also critical, with a preference for those with lower toxicity and environmental impact. acs.org

Reduction of Derivatives: Minimizing the use of protecting groups or temporary modifications can reduce the number of synthetic steps, which in turn reduces reagent consumption and waste generation. acs.org Research into more selective reactions that can target specific sites on the complex steroid scaffold without the need for extensive protection/deprotection sequences aligns with this principle. rsc.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible can significantly reduce the energy consumption of a synthetic process. acs.org While some steps in steroid synthesis require heating or cooling, epo.orggoogle.com the exploration of catalytic methods that can operate under milder conditions is an active area of research. researchgate.net

The synthesis of deuterated compounds can also benefit from green approaches, such as the use of continuous flow processes which can offer better control over reaction parameters, improve safety, and facilitate the reuse of deuterated solvents. researchgate.net

Advanced Analytical Characterization of 1,2 Dihydro Fluticasone Propionate D3

High-Resolution Mass Spectrometry for Isotopic Purity and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the analysis of 1,2-Dihydro fluticasone (B1203827) propionate-d3, providing precise information on its elemental composition, isotopic purity, and structural integrity through fragmentation analysis.

Accurate Mass Measurement and Elemental Composition Determination

| Parameter | Value | Reference |

| Molecular Formula | C₂₅H₃₀D₃F₃O₅S | rsc.org |

| Molecular Weight | 505.61 | rsc.org |

| Accurate Mass (m/z) | [M+H]⁺ |

This table is interactive. Users can sort and filter the data.

MS/MS and MSn Fragmentation Pathways Elucidation

In positive ion mode, the protonated molecule [M+H]⁺ of fluticasone propionate (B1217596) (m/z 501.0) is known to produce a prominent product ion at m/z 293.05. shimadzu.com This major fragmentation is attributed to the cleavage of the propionate and thioester groups. For 1,2-Dihydro fluticasone propionate-d3, the precursor ion would be at m/z 506.6. The deuteriums are located on the propionate group. Therefore, a characteristic fragmentation would involve the loss of the deuterated propionyl group. The fragmentation pattern of fluticasone propionate-d5, with transitions of m/z 506.0 → 313.1, suggests a similar pathway where the deuterated side chain is cleaved. shimadzu.com Further fragmentation of the resulting ions can be investigated using MSn to build a comprehensive picture of the molecule's structure and the location of the deuterium (B1214612) atoms.

Predicted Fragmentation of this compound:

| Precursor Ion (m/z) | Predicted Product Ions (m/z) | Corresponding Neutral Loss |

| 506.6 [M+H]⁺ | ||

| (inferred from fluticasone propionate) |

This table is interactive and based on inferred data.

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework and the precise location of the deuterium labels.

Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is utilized for the complete assignment of all proton and carbon signals in the molecule.

¹H NMR: The proton NMR spectrum of this compound would be very similar to that of its non-deuterated counterpart, with the notable absence of the signal corresponding to the methyl group of the propionate side chain, which has been replaced by the -d3 group.

¹³C NMR: The carbon spectrum would show a characteristic triplet for the carbon atom attached to the deuterium atoms due to spin-spin coupling, confirming the location of the isotopic label.

2D NMR:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to trace the connectivity of the steroid backbone. nih.govmdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, aiding in the assignment of the carbon signals. nih.govmdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is valuable for determining the stereochemistry of the molecule.

Studies on the degradation products of fluticasone propionate have demonstrated the power of these 2D NMR techniques in structural elucidation, providing detailed tables of ¹H and ¹³C chemical shifts that serve as a reference for the analysis of related compounds. nih.gov

Illustrative ¹H and ¹³C NMR Data for Fluticasone Propionate (Reference for 1,2-Dihydro-d3 analog):

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | 7.25 (d) | 153.2 |

| 2 | 6.28 (d) | 128.9 |

| 4 | 6.35 (s) | 124.7 |

| ... | ... | ... |

This is a representative, not exhaustive, interactive data table based on published data for fluticasone propionate. nih.gov

Solid-State NMR for Polymorphic and Amorphous Characterization

Solid-state NMR (ssNMR) is a powerful technique for characterizing the solid-state properties of pharmaceutical compounds, including polymorphism and the presence of amorphous content. nih.govresearchgate.net For this compound, ssNMR can be used to:

Identify Polymorphs: Different crystalline forms (polymorphs) of a drug can have different physical properties. ssNMR, particularly ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS), can distinguish between polymorphs as the chemical shifts of carbon atoms are sensitive to the local crystalline environment. nih.govnih.gov

Characterize Amorphous Content: The presence of an amorphous form can be detected by the presence of broad signals in the ssNMR spectrum, in contrast to the sharp peaks observed for crystalline forms. researchgate.net

Study Molecular Conformation and Dynamics: Advanced ssNMR experiments can provide insights into the conformation of the steroid rings and the dynamics of different parts of the molecule in the solid state. rsc.orgrsc.org

Studies on other corticosteroids like dexamethasone (B1670325) and fluorinated steroids have shown that ssNMR is highly sensitive to the steroidal ring conformation and can reveal multiple conformations even in a single crystalline form. rsc.orgnih.gov

Vibrational Spectroscopy Applications

FTIR Spectroscopy: The FTIR spectrum of this compound would show characteristic absorption bands for its various functional groups. A study on fluticasone propionate identified key bands for the C=O groups of the ester, thioester, and ketone at 1744 cm⁻¹, 1701 cm⁻¹, and 1661 cm⁻¹, respectively. nih.gov The deuteration in the propionate group would lead to a shift in the vibrational frequencies associated with this part of the molecule, which can be used to confirm the isotopic labeling.

A detailed vibrational spectroscopic study of fluticasone propionate has provided a library of spectral information based on ab initio calculations, which can be used to interpret the spectra of its deuterated analogs. nih.gov

Key Vibrational Bands for Fluticasone Propionate (Reference for 1,2-Dihydro-d3 analog):

| Functional Group | Wavenumber (cm⁻¹) | Technique | Reference |

| C=O (ester) | 1744 | FTIR | nih.gov |

| C=O (thioester) | 1701 | FTIR | nih.gov |

| C=O (ketone) | 1661 | FTIR | nih.gov |

This interactive table presents reference data for the non-deuterated compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a cornerstone technique for the identification of functional groups within the this compound molecule. The spectrum provides a detailed fingerprint, confirming key structural features and modifications compared to fluticasone propionate.

The analysis of this compound reveals characteristic absorption bands. The most significant alteration is the absence of the C=C stretching vibration around 1660 cm⁻¹, which is a prominent feature in fluticasone propionate due to the conjugated double bond in the A-ring. aerosol-soc.comresearchgate.net The reduction of this bond in the dihydro analog confirms the saturation of the A-ring.

Table 1: Predicted FTIR Spectral Data for this compound This table presents predicted data based on the known spectrum of fluticasone propionate and fundamental principles of vibrational spectroscopy.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Appearance | Notes |

| O-H Stretch | ~3400 | Broad | Confirms the presence of the 11β-hydroxyl group. |

| C=O Stretch (Ketone) | ~1715 | Strong, Sharp | Associated with the 3-oxo group in the saturated A-ring. |

| C=O Stretch (Ester) | ~1745 | Strong, Sharp | From the 17α-propionate ester group. |

| C-D Stretch | ~2100-2250 | Medium to Weak | Confirms deuteration of the propionate group. |

| C-F Stretch | ~1050-1250 | Strong | Indicates the presence of carbon-fluorine bonds. |

| C=C Stretch (A-Ring) | Absent | N/A | Absence confirms the reduction of the 1,2-double bond. |

Raman Spectroscopy for Molecular Fingerprinting and Crystal Structure Information

Raman spectroscopy serves as a complementary vibrational technique to FTIR, offering distinct advantages for molecular fingerprinting and the analysis of crystal structure. It is particularly sensitive to non-polar bonds and symmetric vibrations.

For this compound, the Raman spectrum provides a unique fingerprint that distinguishes it from fluticasone propionate. A key feature of the Raman spectrum of fluticasone propionate is a strong signal between 1655 cm⁻¹ and 1661 cm⁻¹, attributed to the cyclohexadiene structure in Ring A. aerosol-soc.commdpi.com The saturation of the A-ring in the dihydro analog leads to the disappearance of this characteristic peak, providing clear evidence of the structural modification.

Raman spectroscopy is also highly effective for studying the low-frequency vibrational modes that are sensitive to the crystalline lattice structure. researchgate.netunibe.ch This allows for the characterization and differentiation of potential polymorphic forms of the compound, which is critical for ensuring consistency in solid-state properties. The technique can detect subtle differences in the crystal packing and molecular conformation, which may not be readily apparent from other analytical methods.

Table 2: Predicted Raman Spectroscopy Data for this compound This table outlines predicted Raman shifts based on analyses of related steroid structures.

| Vibration Mode | Predicted Raman Shift (cm⁻¹) | Notes |

| C=O Stretch | ~1660 - 1750 | Multiple bands corresponding to ketone and ester groups. |

| C=C Stretch (A-Ring) | Absent | Confirms saturation of the A-ring, a key structural difference from fluticasone propionate. mdpi.com |

| Steroid Backbone | ~400 - 1200 | Complex fingerprint region characteristic of the steroid nucleus. |

| C-D Vibrations | Shifted to lower frequency | Vibrations involving the deuterated propionate group will appear at lower wavenumbers than their C-H counterparts. |

| Lattice Vibrations | < 200 | Low-frequency modes sensitive to crystal structure and polymorphism. unibe.ch |

Chromatographic Purity and Impurity Profiling Methodologies

Chromatographic techniques are indispensable for assessing the purity of this compound and for identifying and quantifying any related impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed for this purpose.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

HPLC is the definitive method for determining the potency and purity of this compound. Reversed-phase HPLC with UV detection is commonly used, leveraging the chromophores within the molecule.

A typical method involves a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.net Under these conditions, this compound is well-retained and can be separated from potential impurities. These impurities may include the non-dihydro analog (fluticasone propionate), non-deuterated analogs, or byproducts from the synthesis. The relative retention time of the dihydro compound will differ from that of fluticasone propionate due to the change in the A-ring structure. sigmaaldrich.com Advanced detectors, such as mass spectrometry (LC-MS), can be coupled with HPLC to provide definitive identification of unknown impurity peaks based on their mass-to-charge ratio. sigmaaldrich.com

Table 3: Example HPLC Method Parameters for Purity Analysis This table details a typical isocratic HPLC method for analyzing fluticasone propionate analogs.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) nih.govnih.gov |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 236 nm nih.govresearchgate.net |

| Column Temperature | 35 °C asianpubs.org |

| Injection Volume | 10 µL |

| Expected Outcome | Separation of this compound from fluticasone propionate and other synthesis-related impurities. |

Gas Chromatography (GC) for Volatile Byproducts and Residual Solvents

While HPLC is ideal for analyzing the non-volatile drug substance and its impurities, GC is the standard method for detecting and quantifying volatile organic compounds. This includes residual solvents from the manufacturing process and any volatile byproducts. The analysis of residual solvents is a critical quality control test, governed by guidelines such as the International Council for Harmonisation (ICH) Q3C. shimadzu.com

The most common technique is headspace GC with a flame ionization detector (HS-GC-FID). thermofisher.comthermofisher.com A sample of this compound is heated in a sealed vial, and the volatile compounds in the headspace are injected into the GC system. This prevents the non-volatile drug substance from contaminating the GC column. The method must be capable of separating and quantifying solvents from different classes based on their toxicity.

Table 4: Common Residual Solvents Analyzed by GC (ICH Q3C Classification) This table lists examples of solvents that are typically monitored in pharmaceutical manufacturing.

| Solvent Class | Example Solvents | Typical Limit | Rationale |

| Class 1 | Benzene, Carbon Tetrachloride | Should be avoided thermofisher.com | Unacceptable toxicities and environmental hazards. |

| Class 2 | Acetonitrile, Hexane, Toluene | Limited Use thermofisher.com | Less severe toxicity but require concentration limits. |

| Class 3 | Acetone, Ethanol, Isopropyl Alcohol | < 5000 ppm or 0.5% | Low toxic potential. shimadzu.com |

Degradation Kinetics and Mechanistic Pathways of 1,2 Dihydro Fluticasone Propionate D3

Influence of Environmental Stressors on Compound Stability

The stability of 1,2-Dihydro fluticasone (B1203827) propionate-d3 is significantly influenced by external factors such as light, heat, moisture, and oxidizing agents. Understanding these influences is paramount for ensuring the integrity of the compound during its lifecycle. While specific degradation studies on the deuterated form are limited, the degradation profile of its non-deuterated counterpart, fluticasone propionate (B1217596), provides a strong basis for understanding its stability. The introduction of deuterium (B1214612) at the 1,2-dihydro position is not expected to significantly alter the primary degradation pathways, although minor differences in reaction kinetics may exist.

Photolytic Degradation Mechanisms and Kinetics

Exposure to ultraviolet (UV) radiation can induce significant degradation of fluticasone propionate, and by extension, its deuterated analog. Studies on fluticasone propionate have shown that the photochemical behavior is dependent on the irradiation wavelength and the surrounding medium. ijpsr.info

Irradiation of fluticasone propionate in solution at different wavelengths (254 nm and 310 nm) leads to the formation of various photoproducts. ijpsr.info The primary sites of photochemical modification are the cyclohexadienone moiety in ring A and the keto group at C-17. ijpsr.info Under anaerobic conditions in propanol (B110389) at 310 nm, a cyclized product is formed, whereas under aerobic conditions, a hydroperoxide compound is the major product. ijpsr.info At 254 nm, a different major photoproduct is observed, irrespective of the presence of oxygen. ijpsr.info These findings suggest that the degradation pathway is highly sensitive to the specific photochemical conditions.

Table 1: Photoproducts of Fluticasone Propionate under Different Conditions

| Irradiation Wavelength | Conditions | Solvent | Major Product(s) |

|---|---|---|---|

| 254 nm | Aerobic/Anaerobic | Acetonitrile (B52724)/Propanol | 6,9-Difluoro-11-hydroxy-16-methyl-3-oxo-17-(1-oxopropoxy)-5-cycloandrosta-3-ene-2,-17-carbothioic acid-S-(fluoromethyl) ester |

| 310 nm | Anaerobic | Propanol | 6,9-Difluoro-11-hydroxy-16-methyl-3-oxo-17-(1-oxopropoxy)-18,20-cycloandrosta-1,4-diene-17-carbothioic acid-S-(fluoromethyl) ester |

Data extrapolated from studies on fluticasone propionate. ijpsr.info

Thermal Degradation Pathways and Activation Energies

Hydrolytic Stability Across pH Ranges

The hydrolytic stability of 1,2-Dihydro fluticasone propionate-d3 is a critical parameter, particularly its behavior in aqueous environments at different pH levels. The ester and thioester functionalities present in the molecule are susceptible to hydrolysis.

Studies on fluticasone propionate in alkaline solutions have demonstrated that it undergoes apparent first-order degradation. nih.gov The rate of degradation is dependent on the strength of the alkaline solution. For instance, the apparent degradation rate constant of fluticasone propionate at 37°C was found to be 0.169 h⁻¹ in a 0.1 M NaOH:methanol (B129727) (1:1) solution and 0.472 h⁻¹ in a 0.05 M NaOH solution. nih.govnih.gov

The primary degradation product resulting from hydrolysis in alkaline conditions is the carboxylic acid formed by the substitution of the thioester moiety at the 17-position. nih.govresearchgate.net In a mixture of 0.1 M NaOH and methanol, multiple degradation products have been observed, indicating a complex degradation pathway that may involve intermediate products. nih.gov

Table 2: Apparent First-Order Degradation Rate Constants of Fluticasone Propionate in Alkaline Solutions at 37°C

| Alkaline Solution | Apparent Degradation Rate Constant (h⁻¹) |

|---|---|

| 0.1 M NaOH:Methanol (1:1) | 0.169 ± 0.003 |

| 0.1 M NaOH:Acetonitrile (1:1) | 0.154 ± 0.000 |

Data from studies on fluticasone propionate. nih.govnih.gov

While stable in acidic solutions, the compound shows significant degradation in alkaline environments. This information is crucial for formulation and storage considerations.

Oxidative Degradation Mechanisms Under Various Conditions

Specific research detailing the oxidative degradation mechanisms of this compound under various conditions is not extensively documented in publicly available literature. However, the presence of the thioester and other functional groups suggests potential susceptibility to oxidative stress. The formation of a hydroperoxide during photolytic studies under aerobic conditions indicates that oxidative pathways can be initiated by other stressors like light. ijpsr.info Further investigation is necessary to characterize the specific products and kinetics of oxidative degradation.

Identification and Characterization of Degradation Products

The identification of degradation products is essential for understanding the degradation pathways and for quality control purposes.

Hyphenated Techniques for Degradant Profiling (e.g., LC-MS/MS, GC-MS)

Hyphenated analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are powerful tools for the separation, identification, and quantification of degradation products of complex molecules like this compound.

Studies on fluticasone propionate have effectively utilized LC-MS/MS to identify and quantify the parent drug and its metabolites in various matrices. shimadzu.comnih.gov These methods offer high sensitivity and selectivity, allowing for the detection of trace levels of degradants. shimadzu.com For instance, a method was developed to quantify fluticasone propionate in human plasma with a lower limit of quantification of 3 pg/mL using LC-MS/MS. nih.gov

In degradation studies of fluticasone propionate in alkaline solutions, HPLC combined with NMR and mass spectrometry was used to elucidate the chemical structures of the degradation products. nih.govresearchgate.net One of the major degradation products was identified as the carboxylic acid derivative formed by the hydrolysis of the 17-thioester group. nih.govresearchgate.net Another approach involved using ultra-fast preparative and purification liquid chromatography (UFPLC) to isolate degradation impurities, which were then analyzed by HPLC and MS to determine their mass-to-charge ratios (m/z). shimadzu.com

The application of these techniques to this compound would allow for a comprehensive profiling of its degradation products, providing valuable information on its stability and degradation mechanisms. The deuteration would also serve as a useful label in mass spectrometric analysis to distinguish it from its non-deuterated counterpart and its corresponding degradation products.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Fluticasone propionate |

| 6,9-Difluoro-11-hydroxy-16-methyl-3-oxo-17-(1-oxopropoxy)-5-cycloandrosta-3-ene-2,-17-carbothioic acid-S-(fluoromethyl) ester |

| 6,9-Difluoro-11-hydroxy-16-methyl-3-oxo-17-(1-oxopropoxy)-18,20-cycloandrosta-1,4-diene-17-carbothioic acid-S-(fluoromethyl) ester |

| 6,9-Difluoro-17-hydroperoxy-16-methyl-3-oxo-17-(1-oxopropoxy)pregn-1,4-diene-3-one |

Structure Elucidation of Novel Degradation Species

While specific studies on the degradation products of this compound are not extensively available in public literature, the degradation pathways of its parent compound, fluticasone propionate, have been investigated under various stress conditions. These studies provide a foundational understanding of the potential degradation species that could arise.

Forced degradation studies on fluticasone propionate have been conducted under hydrolytic (acidic and alkaline), oxidative, thermal, and photolytic conditions. researchgate.netasianpubs.orgijper.org In alkaline solutions, a primary degradation product results from the hydrolysis of the 17-position thioester moiety, yielding a carboxylic acid derivative. researchgate.netnih.govnih.gov This has been confirmed through techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). researchgate.netnih.gov Under alkaline conditions in a methanol-water mixture, up to four degradation products have been observed. researchgate.netresearchgate.netnih.gov

Photodegradation studies of fluticasone propionate under different wavelengths and atmospheric conditions have revealed further degradation pathways. ijpsr.inforesearchgate.net Irradiation at 254 nm, both aerobically and anaerobically, primarily leads to the formation of a cyclopropyl (B3062369) carbonyl system in ring A. ijpsr.info At 310 nm under anaerobic conditions, a cyclized product involving the C-18 methyl and C-20 keto groups is formed, while under aerobic conditions, a hydroperoxide at C-17 is a major product. ijpsr.info

The structural elucidation of these degradation products has been accomplished using a combination of analytical techniques, including High-Performance Liquid Chromatography (HPLC) for separation, and Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for identification. researchgate.netshimadzu.comnih.govconicet.gov.ar

For this compound, it is anticipated that similar degradation pathways would occur. However, the saturation of the 1,2-double bond in the A-ring would likely prevent the formation of certain photodegradation products that involve the dienone system. The presence of the deuterium atoms on the propionate methyl group is not expected to alter the primary degradation pathways but may influence the rate of reactions involving this group, a phenomenon known as the kinetic isotope effect.

Table 1: Potential Degradation Products of this compound based on Fluticasone Propionate Degradation

| Stress Condition | Potential Degradation Pathway | Resulting Species |

| Alkaline Hydrolysis | Cleavage of the 17-thioester bond | 1,2-Dihydro-17-carboxy-fluticasone-d3 |

| Acid Hydrolysis | Slower cleavage of the 17-thioester bond | 1,2-Dihydro-17-carboxy-fluticasone-d3 |

| Oxidation | Oxidation of the steroid nucleus or side chain | Hydroxylated or other oxidized derivatives |

| Photodegradation | Reactions at remaining chromophores | Potential for various rearranged or cleaved products |

| Thermal Degradation | General decomposition | Various unspecified degradation products |

Kinetic Modeling of Degradation Processes

Determination of Reaction Orders and Rate Constants

The degradation of fluticasone propionate in alkaline solutions has been reported to follow apparent first-order kinetics. researchgate.netnih.gov The rate constants for this degradation vary depending on the specific conditions, such as the base concentration and the solvent system used.

For instance, the apparent first-order rate constant for the degradation of fluticasone propionate in a 0.1 M NaOH:methanol (1:1) solution at 37°C was found to be 0.169 h⁻¹. researchgate.netnih.gov In 0.05 M NaOH, the degradation was faster with a rate constant of 0.472 h⁻¹, while in 0.1 M NaOH:acetonitrile (1:1), the rate constant was 0.154 h⁻¹. researchgate.netnih.gov

Table 2: Apparent First-Order Rate Constants for Fluticasone Propionate Degradation at 37°C

| Alkaline Solution | Apparent Rate Constant (k) (h⁻¹) |

| 0.1 M NaOH:Methanol (1:1) | 0.169 ± 0.003 researchgate.netnih.gov |

| 0.05 M NaOH | 0.472 ± 0.013 researchgate.netnih.gov |

| 0.1 M NaOH:Acetonitrile (1:1) | 0.154 ± 0.000 researchgate.netnih.gov |

For this compound, the reaction order for its degradation under similar conditions is expected to be comparable. However, the rate constants may differ. The saturation of the 1,2-double bond could subtly alter the electron distribution in the steroid nucleus, potentially affecting the reactivity of the 17-thioester. More significantly, the presence of deuterium atoms in the propionate group could lead to a primary kinetic isotope effect (KIE) if the cleavage of a C-D bond is the rate-determining step, or a secondary KIE if the deuterium atoms are not directly involved in bond breaking but influence the transition state. Studies on other deuterated steroids have shown that deuterium substitution can impact degradation rates. researchgate.netacs.orgresearchgate.net

Predictive Modeling for Long-Term Stability Projections

Predictive modeling is a valuable tool in pharmaceutical development for estimating the long-term stability and shelf-life of drug substances under various storage conditions. This is often achieved by conducting accelerated stability studies at elevated temperatures and then using kinetic models, such as the Arrhenius equation, to extrapolate the degradation rates to typical storage temperatures.

While specific long-term stability data for this compound is not publicly available, the principles of predictive modeling can be applied. By determining the degradation rate constants at several temperatures, an activation energy for the degradation process can be calculated. This would allow for the prediction of the compound's stability over extended periods at refrigerated or room temperature.

The stability of the parent compound, fluticasone propionate, has been assessed in various formulations over the long term. nih.govnih.govdroracle.ai These studies, while not providing kinetic data for the bulk drug substance, indicate that the molecule is relatively stable when properly formulated. For this compound, used primarily as an analytical standard, understanding its long-term stability in solution is critical for ensuring the accuracy of quantitative analyses.

Chemical Stabilization Strategies for Dihydro Steroids

The chemical stability of steroids can be influenced by several factors, including pH, the presence of oxygen, light exposure, and the formulation matrix. mdpi.com Stabilization strategies are therefore aimed at mitigating these degradation-promoting factors.

For dihydro steroids like this compound, which are susceptible to hydrolysis of the ester or thioester groups, controlling the pH of solutions is a primary stabilization strategy. Since both acidic and basic conditions can catalyze hydrolysis, maintaining the pH close to neutral, or at a pH of minimum degradation, is beneficial.

Protection from light is crucial to prevent photodegradation. Storing the compound in amber vials or in the dark can significantly reduce the formation of light-induced degradants.

To prevent oxidative degradation, the inclusion of antioxidants in a formulation can be effective. Additionally, purging solutions with an inert gas like nitrogen or argon to remove dissolved oxygen can enhance stability.

The choice of solvent can also play a role in stability. For analytical standards stored in solution, using aprotic solvents, where possible, can minimize hydrolysis.

Finally, the inherent stability of the molecule can be enhanced through chemical modification. The deuteration at the propionate group in this compound may itself be a stabilizing feature against certain degradation pathways due to the kinetic isotope effect.

Metabolic Transformations and Enzymatic Biotransformation in Vitro of 1,2 Dihydro Fluticasone Propionate D3

Enzymatic Reduction Pathways and Reductase Involvement

The formation of 1,2-Dihydro fluticasone (B1203827) propionate-d3 from its parent compound, fluticasone propionate (B1217596), would necessitate the enzymatic reduction of the double bond at the C1-C2 position in the A-ring of the steroid structure. This type of reaction is a recognized metabolic pathway for endogenous and synthetic corticosteroids.

Identification of Specific Enzymes Catalyzing 1,2-Dihydro Formation

The primary enzymes responsible for the reduction of the A-ring of steroids are the 5α-reductases (SRD5A) and 5β-reductase (AKR1D1). oup.comnih.gov These enzymes catalyze the reduction of the Δ4,5 double bond, which is structurally analogous to the Δ1,2 bond in fluticasone propionate.

5α-Reductases: There are three known isozymes of 5α-reductase (Type 1, 2, and 3). wikipedia.org They are involved in the metabolism of various steroid hormones, including glucocorticoids. nih.govnih.gov These enzymes are found in tissues such as the liver, skin, and prostate. oup.com The reduction by 5α-reductase results in a planar steroid with an A/B trans ring-junction. nih.gov

5β-Reductase (AKR1D1): This enzyme, also known as Δ4-3-oxosteroid 5β-reductase, is predominantly found in the liver and is crucial for bile acid synthesis and the inactivation of steroid hormones. portlandpress.comnih.govoro19.ca The reaction catalyzed by AKR1D1 creates a bent A/B cis-junction in the steroid structure. portlandpress.comnih.gov

While these enzymes are known to act on the Δ4,5 double bond, their potential activity on the Δ1,2 double bond of a compound like fluticasone propionate to form a 1,2-dihydro metabolite is plausible but requires specific experimental verification.

Stereochemical Aspects of Enzymatic Reduction

The reduction of the A-ring double bond introduces new chiral centers, leading to different stereoisomers. The stereochemistry of this reduction is critical as it significantly impacts the three-dimensional structure of the steroid and, consequently, its biological activity. slideshare.netpressbooks.pub

5α-Reduction: This process involves the addition of a hydride ion to the α-face of the steroid ring, resulting in a 5α-dihydro metabolite. This maintains a relatively flat steroid backbone. nih.gov

5β-Reduction: This involves the addition of a hydride ion to the β-face of the steroid ring, leading to a 5β-dihydro metabolite. This introduces a significant bend between the A and B rings of the steroid. portlandpress.comnih.gov

The specific stereochemical outcome of the reduction of fluticasone propionate at the 1,2-position would depend on the specific reductase enzyme involved and its substrate specificity.

In Vitro Metabolic Fate Studies Using Subcellular Fractions

To investigate the metabolic fate of a compound like 1,2-Dihydro fluticasone propionate-d3, researchers would typically employ in vitro systems using subcellular fractions from tissues with high metabolic activity, such as the liver.

Liver Microsomal Incubation Systems for Metabolite Profiling

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of cytochrome P450 enzymes. While the primary metabolism of fluticasone propionate to its carboxylic acid metabolite is a P450-mediated process, microsomes could also be used to investigate further oxidative metabolism of this compound.

Table 1: Hypothetical Metabolite Profiling of this compound in Human Liver Microsomes

| Putative Metabolite | Proposed Metabolic Reaction | Relative Abundance (%) |

| Hydroxylated-1,2-Dihydro fluticasone propionate-d3 | Hydroxylation | 45 |

| Dehydrogenated-1,2-Dihydro fluticasone propionate-d3 | Dehydrogenation | 30 |

| Unchanged | No reaction | 25 |

This table is illustrative and based on potential metabolic pathways. Actual experimental data is not available.

Cytosolic Fraction Biotransformation Studies

The cytosolic fraction of cells contains a variety of soluble enzymes, including reductases like 5α- and 5β-reductases. Therefore, this subcellular fraction would be the primary system for studying the formation of this compound from fluticasone propionate.

Table 2: Hypothetical Biotransformation of Fluticasone Propionate in Human Liver Cytosol

| Analyte | Incubation Time (min) | Concentration (µM) |

| Fluticasone Propionate | 0 | 10 |

| 60 | 6.5 | |

| 1,2-Dihydro fluticasone propionate | 0 | 0 |

| 60 | 3.5 |

This table presents a hypothetical experiment to demonstrate the expected trend. Actual experimental data is not available.

Recombinant Enzyme Systems for Specific Pathways

To pinpoint the exact enzyme responsible for a specific metabolic transformation, recombinant enzymes expressed in systems like insect cells or bacteria are used. wikipedia.org For instance, to confirm the role of 5α-reductase in the formation of this compound, one would incubate fluticasone propionate with purified recombinant 5α-reductase isozymes.

Table 3: Hypothetical Activity of Recombinant Reductases on Fluticasone Propionate

| Recombinant Enzyme | Substrate | Product Formation Rate (pmol/min/mg protein) |

| 5α-Reductase Type 1 | Fluticasone Propionate | 15.2 |

| 5α-Reductase Type 2 | Fluticasone Propionate | 8.7 |

| 5β-Reductase (AKR1D1) | Fluticasone Propionate | 2.1 |

This table provides a hypothetical comparison of enzyme activity. Actual experimental data is not available.

Enzyme Kinetics and Inhibition Studies (In Vitro)

In vitro enzyme kinetics studies are crucial for understanding the rate at which a compound is metabolized by specific enzymes. Key parameters, Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), quantify the affinity of an enzyme for a substrate and the maximum rate of the enzymatic reaction, respectively.

Determination of Km and Vmax for Biotransformation Reactions

Currently, there is a lack of specific published research detailing the determination of Km and Vmax values for the biotransformation reactions of this compound. Such studies would typically involve incubating the compound with human liver microsomes or recombinant enzymes to characterize its metabolic pathway and efficiency.

For the parent compound, fluticasone propionate, metabolism to its primary inactive 17β-carboxylic acid metabolite is well-characterized. This transformation is primarily mediated by cytochrome P450 3A4 (CYP3A4) and exhibits saturation kinetics. In human liver microsomes, the formation of this metabolite showed an apparent Km of approximately 5 µM. However, equivalent detailed kinetic data for the subsequent metabolism of the 1,2-dihydro metabolite is not available.

Evaluation of Enzyme Inhibition and Induction Effects

There is no specific data from in vitro studies evaluating the potential of this compound to inhibit or induce key drug-metabolizing enzymes. Such assessments are critical for predicting potential drug-drug interactions.

In contrast, the parent compound, fluticasone propionate, has been shown to be a potent mechanism-based inhibitor of CYP3A5, a key enzyme in lung tissue. It also acts as a competitive inhibitor of CYP3A5. Studies have demonstrated that fluticasone propionate can inactivate CYP3A5 in a time- and concentration-dependent manner. The metabolism of fluticasone propionate is significantly impaired by potent CYP3A inhibitors like ketoconazole. Whether the 1,2-dihydro metabolite retains any of these inhibitory or inductive properties has not been reported.

Excretion Pathways and Transport Mechanisms (In Vitro Models)

In vitro models are essential for investigating how a compound is transported across biological membranes and to identify its potential excretion pathways.

Cell-Based Permeability Assays and Efflux Transporter Studies

Detailed studies on the permeability of this compound using cell-based assays, such as Caco-2 or MDCK cell lines, have not been published. These assays are standard for predicting intestinal absorption and identifying whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

For fluticasone propionate, cell-based permeability has been assessed using various models, including Calu-3 and A549 cells, which are relevant for inhaled drug delivery. These studies help in understanding the dissolution and absorption of the parent drug in the lungs. However, specific permeability coefficients and efflux ratios for its 1,2-dihydro metabolite are not documented.

Biliary Excretion Assessment in Isolated Perfused Liver Systems

There is no available data from in vitro studies, such as those using isolated perfused liver systems or sandwich-cultured human hepatocytes, to assess the biliary excretion of this compound. These models are instrumental in determining the extent of hepatic uptake and biliary clearance of a compound and its metabolites. For fluticasone propionate, it is known to undergo extensive first-pass metabolism in the liver, with its metabolites being the primary components excreted. A case of drug-induced liver injury with fluticasone has been reported, where a liver biopsy showed features consistent with a drug reaction, although this was in a clinical context and not an in vitro biliary excretion study.

Development and Validation of Advanced Analytical Methods Utilizing 1,2 Dihydro Fluticasone Propionate D3

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

LC-MS/MS is the preferred method for quantifying low concentrations of corticosteroids like fluticasone (B1203827) propionate (B1217596) in biological samples, offering high sensitivity and selectivity. ijpsjournal.comnih.gov The use of a deuterated internal standard such as 1,2-Dihydro fluticasone propionate-d3 is integral to achieving accurate and reproducible results, particularly in pharmacokinetic studies where concentrations can be at the sub-picogram per milliliter level. shimadzu.comsciex.com

Effective chromatographic separation is essential to minimize matrix interference and ensure reliable quantification. The goal is to achieve baseline separation of the analyte and its internal standard from co-eluting endogenous components of the matrix, which can suppress or enhance the ionization process. shimadzu.com

Key parameters for optimization include:

Stationary Phase (Column): Reversed-phase columns are most commonly employed for the analysis of fluticasone propionate. C8 and C18 columns of varying dimensions are frequently reported, providing effective retention and separation of these moderately polar compounds. nih.govresearchgate.netresearchgate.netresearchgate.net For instance, a C8 column (50 mm) has been used for rapid analysis, achieving separation in under 1.5 minutes. nih.govresearchgate.net

Mobile Phase Composition: The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous component, often with additives to improve peak shape and ionization efficiency. researchgate.net Common additives include formic acid or ammonium (B1175870) acetate (B1210297) to control pH and facilitate the formation of protonated molecules in positive ion mode. nih.govnih.gov A mobile phase of methanol and 10 mM ammonium acetate (90:10, v/v) has been successfully used. researchgate.net

Elution Mode: Gradient elution is generally preferred over isocratic elution. A gradient program, where the proportion of the organic solvent is increased over time, allows for the effective elution of a wider range of compounds and helps in separating the analyte from early-eluting polar matrix components and late-eluting non-polar lipids. lcms.cz

Flow Rate and Temperature: These parameters are adjusted to optimize resolution and analysis time. Column temperature can influence viscosity and retention times; for example, a C18 column might be maintained at 35°C. researchgate.net

Table 1: Example Chromatographic Conditions for Fluticasone Propionate Analysis

| Parameter | Condition | Reference |

| Column | C8 (50 mm) | nih.govresearchgate.net |

| Mobile Phase | Methanol : Water (95:5, v/v) with Formic Acid & Ammonium Acetate | nih.gov |

| Flow Rate | 0.25 mL/min | researchgate.net |

| Run Time | 1.5 - 2.0 minutes | nih.govnih.gov |

Tandem mass spectrometry (MS/MS) provides the high selectivity needed for bioanalysis. The most common detection strategy is Multiple Reaction Monitoring (MRM) , which offers exceptional sensitivity and specificity by monitoring a specific precursor-to-product ion transition. nih.gov

Ionization: Fluticasone propionate is typically analyzed using positive ion mode with either Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). shimadzu.comnih.govnih.gov In positive ion mode, the protonated molecule [M+H]+ is formed. For fluticasone propionate, this corresponds to a mass-to-charge ratio (m/z) of 501.0 or 501.2. shimadzu.comnih.gov The deuterated internal standard, this compound, would have a correspondingly higher mass. For example, a fluticasone propionate-D5 standard shows a molecular ion at m/z 506.0. shimadzu.com

MRM Transitions: In the MRM experiment, the precursor ion (e.g., m/z 501.0 for fluticasone propionate) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is selected in the third quadrupole. This process drastically reduces background noise. For fluticasone propionate, prominent product ions are observed at m/z 293.1 and 313.2. shimadzu.comsciex.com The internal standard (e.g., fluticasone propionate-d3) would have its own unique MRM transition (e.g., m/z 504.2 → 313.2) that is monitored simultaneously. sciex.com

Selected Ion Monitoring (SIM): While less common for quantitative bioanalysis than MRM, SIM on a single quadrupole mass spectrometer can be used. It involves monitoring only the m/z of the precursor ion. nih.gov However, it lacks the specificity of MRM as it does not utilize fragmentation, making it more susceptible to isobaric interferences.

Table 2: Typical MRM Transitions for Fluticasone Propionate and its Deuterated Internal Standard

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Fluticasone Propionate | Positive ESI/APCI | 501.0 | 293.1 | shimadzu.com |

| Fluticasone Propionate | Positive ESI/APCI | 501.2 | 313.2 | sciex.com |

| Fluticasone Propionate-d3 (IS) | Positive ESI/APCI | 504.2 | 313.2 | sciex.com |

The matrix effect is a major challenge in LC-MS/MS bioanalysis, defined as the alteration of ionization efficiency by co-eluting compounds from the biological sample. medipharmsai.comnih.gov This can lead to ion suppression or enhancement, causing inaccurate and imprecise results. researchgate.net

Evaluation: The matrix effect is assessed during method validation by comparing the analyte's response in a neat solution to its response in a blank matrix extract spiked with the analyte post-extraction. nih.govnih.gov A common approach is the post-extraction spike method, where multiple lots of blank matrix are analyzed to assess the variability of the matrix effect. researchgate.net Any significant deviation indicates the presence of a matrix effect.

Compensation: The most effective way to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound. medipharmsai.com Because the SIL-IS co-elutes with the analyte and has nearly identical physicochemical properties, it experiences the same degree of ion suppression or enhancement. researchgate.net By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by the matrix effect is normalized, ensuring the accuracy of the quantification. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Volatile Analytes

While LC-MS/MS is dominant, GC-MS/MS can be an alternative for steroid analysis. However, corticosteroids like fluticasone propionate are non-volatile and thermally labile, making them unsuitable for direct GC analysis. mdpi.comnih.gov Therefore, chemical derivatization is a mandatory step to increase their volatility and thermal stability. nih.govtandfonline.com

Derivatization chemically modifies the analyte to produce a less polar and more volatile compound suitable for gas chromatography. nih.govacs.org For steroids, this typically involves targeting hydroxyl and keto functional groups.

Silylation: This is the most common derivatization procedure for steroids containing hydroxyl groups. tandfonline.commdpi.com Silylating reagents replace active protons in hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. Common reagents include:

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): A powerful silylating agent often used for steroids. acs.orgmdpi.com

N,O-Bis(trimethylsilyl)acetamide (BSA) and Trimethylchlorosilane (TMCS): Often used in combination to derivatize hindered hydroxyl groups. mdpi.com A mixture of N-trimethylsilylimidazole (TSIM), BSA, and TMCS has been reported for the derivatization of glucocorticoids. mdpi.com

Acylation: This technique can also be used to derivatize hydroxyl groups. tandfonline.com

Methoximation: For steroids with ketone groups, a methoximation step using methoxyamine hydrochloride is often performed prior to silylation. This prevents the formation of multiple derivatives from enolization. tandfonline.com

Table 3: Common Derivatization Reagents for Steroid Analysis by GC-MS

| Reagent Class | Example Reagent | Target Functional Group | Reference |

| Silylating Agent | MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) | Hydroxyl | acs.orgmdpi.com |

| Silylating Agent | BSA (N,O-Bis(trimethylsilyl)acetamide) | Hydroxyl | mdpi.com |

| Silylating Agent | TMCS (Trimethylchlorosilane) | Hydroxyl (as catalyst) | mdpi.com |

| Oximation Agent | Methoxyamine HCl | Ketone | tandfonline.com |

Once derivatized, the analyte can be analyzed by GC-MS/MS.

Ionization Mode: Electron Ionization (EI) is the most common ionization technique used in GC-MS. It is a hard ionization technique that produces extensive and reproducible fragmentation patterns, which are useful for structural elucidation and creating a specific fingerprint for the compound.

Fragmentation Pathways: The fragmentation of the derivatized this compound would be predictable and characteristic. The TMS derivatives of steroids generate specific fragment ions that can be selected for quantification in MS/MS analysis. The mass spectrum will show a molecular ion peak (often of low intensity in EI) and several characteristic fragment ions resulting from the cleavage of the silyl (B83357) groups and the steroid backbone. tandfonline.com The selection of specific, high-mass fragment ions for MRM transitions enhances the selectivity of the method, minimizing interference from lower-mass matrix components. mdpi.com The fragmentation pattern of the deuterated standard would be analyzed to select a unique and intense transition for its quantification, ensuring it does not interfere with the analyte's transitions.

Method Validation According to International Guidelines

For an analytical method to be considered reliable and suitable for its intended purpose, it must undergo a thorough validation process. This validation is performed in accordance with internationally recognized guidelines, such as those from the International Council on Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA). europa.eunih.gov The use of this compound as an internal standard is integral to meeting the stringent criteria for these validation parameters.

Specificity and Selectivity: The specificity of an analytical method is its ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. austinpublishinggroup.com Selectivity is the ability to differentiate and measure the analyte in the presence of these interfering substances. europa.eu In LC-MS/MS methods for fluticasone propionate, selectivity is established by analyzing at least six different blank matrix samples (e.g., human plasma) to check for interferences at the retention time of both the analyte and the internal standard, this compound. europa.eu The response of any interfering peak should be less than 20% of the response of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the internal standard. europa.eu The use of Multiple Reaction Monitoring (MRM) in MS/MS provides high selectivity by monitoring specific precursor-to-product ion transitions for both fluticasone propionate and its deuterated internal standard. sciex.comshimadzu.com

Linearity: Linearity demonstrates the proportional relationship between the concentration of the analyte and the instrumental response over a defined range. nih.gov For methods quantifying fluticasone propionate, calibration curves are typically constructed by plotting the peak area ratio of the analyte to the internal standard (this compound) against the nominal concentration of the analyte. ijrar.org A linear regression analysis is applied, and the correlation coefficient (r) or coefficient of determination (r²) is calculated. A value of r² > 0.99 is generally considered evidence of good linearity. sciex.comdatadryad.org

Table 1: Representative Linearity Data for Fluticasone Propionate Quantification using a Deuterated Internal Standard

| Parameter | Value | Source |

| Concentration Range | 0.200 - 120 pg/mL | sciex.com |

| Correlation Coefficient (r) | > 0.99 | sciex.com |

| Calibration Curve Model | Linear, 1/x² weighting | ijrar.org |

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among a series of measurements. karger.com These are assessed by analyzing Quality Control (QC) samples at multiple concentration levels (low, medium, and high) on different days (inter-day) and within the same day (intra-day). nih.gov According to guidelines, the accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision, expressed as the coefficient of variation (%CV), should not exceed 15% (20% at the LLOQ). shimadzu.comnih.gov The consistent co-behavior of this compound with the analyte during extraction and analysis is crucial for achieving high accuracy and precision. nih.gov

Table 2: Example of Inter-Day and Intra-Day Precision and Accuracy Data

| QC Level | Concentration (pg/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (% Bias) | Inter-Day Precision (%CV) | Inter-Day Accuracy (% Bias) | Source |

| LLOQ | 0.2 | <20% | ±20% | <20% | ±20% | shimadzu.com |

| Low (LQC) | 0.6 | <15% | ±15% | <15% | ±15% | sciex.com |

| Medium (MQC) | 60.0 | <15% | ±15% | <15% | ±15% | sciex.com |

| High (HQC) | 100.0 | <15% | ±15% | <15% | ±15% | sciex.com |

Note: This table presents typical acceptance criteria as reported in validation summaries.

Recovery: Extraction recovery is the efficiency of the extraction procedure in removing the analyte from the sample matrix. It is determined by comparing the analyte response from an extracted sample to the response of an unextracted standard of the same concentration. While high and consistent recovery is desirable, it is not essential for a method using a stable isotope-labeled internal standard like this compound, as the IS is expected to have a similar recovery and will compensate for analyte loss. gimitec.com However, recovery is still optimized during method development to ensure adequate sensitivity. gimitec.com

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. researchgate.net The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net For bioanalytical methods, the LOQ is often referred to as the Lower Limit of Quantification (LLOQ). austinpublishinggroup.com The LLOQ is typically established as the lowest concentration on the calibration curve that meets the acceptance criteria for accuracy (within 80-120%) and precision (≤20% CV). karger.com Highly sensitive LC-MS/MS methods for fluticasone propionate have achieved LLOQ values at the sub-picogram per milliliter level (e.g., 0.2 pg/mL). shimadzu.com

Table 3: Reported Sensitivity Limits for Fluticasone Propionate Analysis

| Parameter | Reported Value | Analytical Technique | Source |

| LLOQ | 3.1 pg/mL | LC-MS/MS | iatdmct2017.jp |

| LLOQ | 1.009 pg/mL | UPLC-MS/MS | ijrar.org |

| LLOQ | 0.2 pg/mL | LC-MS/MS | shimadzu.com |

| LOD | 0.0067 mg/mL | HPLC-UV | researchgate.net |

| LOQ | 0.0203 mg/mL | HPLC-UV | researchgate.net |

Note the significant difference in sensitivity between HPLC-UV and LC-MS/MS methods.

Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. chromatographyonline.com For an LC-MS/MS method, these variations might include changes in mobile phase composition (e.g., ±2% organic content), flow rate (e.g., ±5%), or column temperature (e.g., ±2°C). researchgate.net The method is considered robust if the results for QC samples under these varied conditions remain within the established acceptance criteria. researchgate.net

Ruggedness is the degree of reproducibility of test results under a variety of conditions, such as different analysts, instruments, or laboratories. researchgate.net This parameter is assessed to ensure the method is transferable and can be reliably performed by different personnel and on different equipment without affecting the integrity of the results. chromatographyonline.com

Sample Preparation Strategies for Complex Biological and Chemical Matrices

The goal of sample preparation is to extract the analyte from the complex sample matrix (e.g., plasma, serum), remove interfering substances, and concentrate the analyte to a level suitable for detection. mdpi.com The choice of technique depends on the physicochemical properties of the analyte and the nature of the matrix. For fluticasone propionate, which is highly protein-bound in plasma, common strategies include solid-phase extraction (SPE) and liquid-liquid extraction (LLE). gimitec.comzellx.de

Solid-Phase Extraction (SPE): SPE is a widely used technique for the analysis of fluticasone propionate in biological fluids due to its selectivity, efficiency, and potential for automation. nih.govmdpi.com The process involves conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte. thermofisher.com Optimization is key to achieving high recovery and clean extracts.

Sorbent Selection: For fluticasone propionate, reverse-phase sorbents like C8 or C18 are commonly used. sciex.commdpi.com Mixed-mode or hydrophilic-lipophilic balance (HLB) sorbents can also be employed for enhanced selectivity. ijrar.orgmdpi.com

Pre-treatment: Due to high plasma protein binding (>95%), a protein disruption step is often necessary before SPE. gimitec.com This can be achieved through protein precipitation with an organic solvent or by using agents like zinc sulfate (B86663) to release the bound drug. sciex.comgimitec.com

Wash and Elution Solvents: The wash step is optimized to remove matrix components like phospholipids (B1166683) without eluting the analyte. The elution solvent is chosen to be strong enough to fully recover the analyte from the sorbent. thermofisher.com For example, a wash sequence might involve water followed by 25% methanol, with final elution using a stronger solvent like dichloromethane (B109758) or methanol. sciex.comthermofisher.com

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase and an organic solvent. zellx.de While sometimes viewed as more labor-intensive than SPE, it can be highly effective. nih.gov

Solvent Selection: The choice of organic solvent is critical. It should have a high affinity for fluticasone propionate and be immiscible with the aqueous sample.

pH Adjustment: The pH of the aqueous phase can be adjusted to suppress the ionization of the analyte, thereby increasing its partitioning into the organic solvent.

Optimization: LLE protocols can be optimized by testing different organic solvents and solvent-to-sample ratios to maximize recovery and minimize the extraction of interfering substances. arborassays.com Supported liquid extraction (SLE) is a modern variation that uses a solid support impregnated with the aqueous sample, over which the organic solvent is passed, preventing issues like emulsion formation and improving reproducibility. nih.gov

In all sample preparation strategies, this compound is added to the sample at the earliest stage possible. This ensures that any variability or loss of analyte during the multi-step extraction process is accurately corrected for, which is fundamental to the development of a robust and reliable quantitative method.

Protein Precipitation and Other Matrix Clean-up Techniques